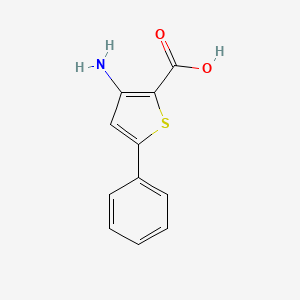

3-氨基-5-苯基噻吩-2-羧酸

描述

3-Amino-5-phenylthiophene-2-carboxylic acid is a compound that has been studied for its potential in various chemical applications. It is a derivative of thiophene, a heterocyclic compound that is known for its aromaticity and stability due to the sulfur atom in its ring structure. The presence of the amino and carboxylic acid functional groups on the thiophene ring suggests that this compound could be reactive and versatile, making it a candidate for further chemical modifications and applications in drug development, particularly as an anti-tubercular agent .

Synthesis Analysis

The synthesis of related thiophene derivatives has been achieved through various methods. For instance, the Gewald reaction has been utilized to synthesize 2-aminothiophene-3-carboxylates, which are structurally similar to 3-amino-5-phenylthiophene-2-carboxylic acid . Additionally, microwave-assisted synthesis has been reported as an efficient method for producing 2-aminothiophene-3-carboxylic acid derivatives, which could potentially be adapted for the synthesis of the compound . The Strecker and Bucherer-Bergs syntheses have also been employed to produce stereoisomers of 3-aminotetrahydrothiophene-3-carboxylic acids, indicating the possibility of stereoselective synthesis for related compounds .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial in determining their reactivity and potential applications. For example, the crystal and molecular structure of a derivative of (diphenylmethylene-amino) acetic acid revealed a non-planar 2-aza-1,3-butadiene fragment, which could influence the reactivity and interaction of the molecule with biological targets . Although the exact molecular structure of 3-amino-5-phenylthiophene-2-carboxylic acid is not provided, insights can be drawn from related compounds to predict its structural features and reactivity.

Chemical Reactions Analysis

Thiophene derivatives are known to undergo various chemical reactions due to their functional groups. The three-component condensation of 3-aminothiophenes with Meldrum’s acid and aromatic aldehydes has been developed to synthesize substituted 6,7-dihydro-4H-thieno[3,2-b]pyridin-5-ones . This indicates that 3-amino-5-phenylthiophene-2-carboxylic acid could also participate in multi-component condensation reactions, potentially leading to a diverse array of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-amino-5-phenylthiophene-2-carboxylic acid derivatives are influenced by their functional groups and molecular structure. For instance, the anti-tubercular activity of certain 2-amino-5-phenylthiophene-3-carboxylic acid derivatives has been evaluated, and some compounds have shown moderate activity against multidrug-resistant and extensively drug-resistant tuberculosis strains . This suggests that the physical and chemical properties of these derivatives make them suitable for biological activity and drug development.

科学研究应用

抗结核活性

研究表明,3-氨基-5-苯基噻吩-2-羧酸衍生物表现出有希望的抗结核活性。卢等人(2011年)的研究合成并评估了各种衍生物对结核分枝杆菌的有效性。一些化合物对多药耐药和广泛耐药结核菌株表现出中等活性,表明其有望成为抗结核药物(Lu, Wan, Franzblau, & You, 2011)。

抗微生物活性

源自3-氨基-5-苯基噻吩-2-羧酸的化合物也被研究其抗微生物特性。普拉萨德等人(2017年)合成了新颖的衍生物并评估了它们的抗菌活性,发现它们对某些菌株有效。这表明它们有潜力成为抗微生物剂(Prasad, Angothu, Latha, & Nagulu, 2017)。

抗菌活性

进一步的研究集中在3-氨基-5-苯基噻吩-2-羧酸衍生物的抗菌特性上。2019年进行的研究表明,N-苄基取代衍生物的有效合成及其随后对革兰氏阴性和革兰氏阳性细菌的测试。一些化合物表现出良好的抗菌活性,表明它们在抗菌疗法中的应用(Anonymous, 2019)。

在太阳能电池技术中的应用

3-氨基-5-苯基噻吩-2-羧酸衍生物也在太阳能电池技术领域得到探索。尹等人(2011年)研究了包括3-氨基-5-苯基噻吩-2-羧酸衍生物在内的导电聚合物前体,评估它们在太阳能电池中的有效性。他们的研究表明,这些化合物可以提高太阳能电池的性能,展示了它们在可再生能源技术中的潜力(Yoon, Kim, Yoon, Won, & Shim, 2011)。

安全和危害

属性

IUPAC Name |

3-amino-5-phenylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c12-8-6-9(15-10(8)11(13)14)7-4-2-1-3-5-7/h1-6H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CADPUALMFMAHDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80600522 | |

| Record name | 3-Amino-5-phenylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-phenylthiophene-2-carboxylic acid | |

CAS RN |

99972-47-1 | |

| Record name | 3-Amino-5-phenylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

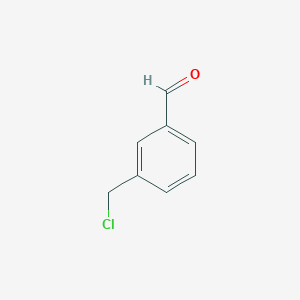

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

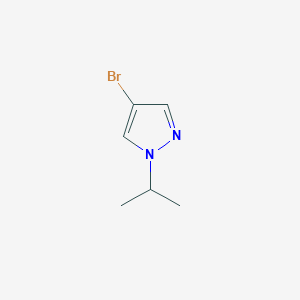

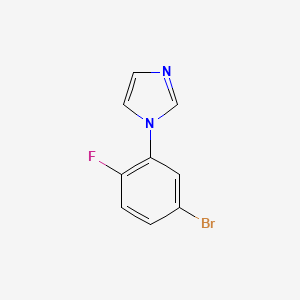

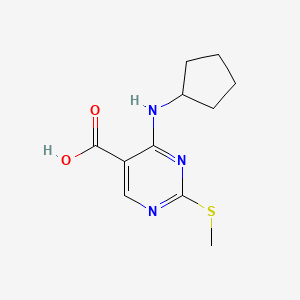

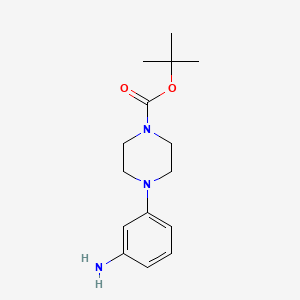

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1290169.png)